1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride
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Overview
Description
1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride is a heterocyclic compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent hydrochloride formation . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride include:
Pyrimido[4,5-b]quinoline derivatives: Known for their antimicrobial and antioxidant activities.
Thiadiazoles: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Triazolopyrimidines: Noted for their pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research .
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-5-2-1-3-9-4-6(5)10-8(13)11-7;/h9H,1-4H2,(H2,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNCVRPRVISZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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